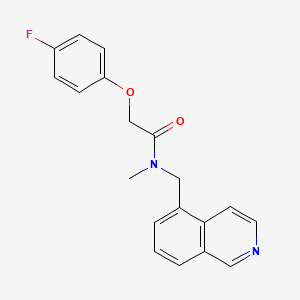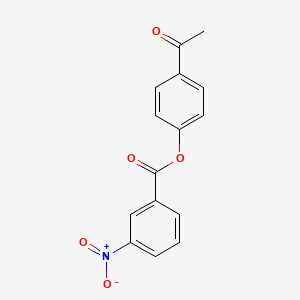![molecular formula C20H24N2O3 B5348954 N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5348954.png)
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide, also known as NS1619, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to have a variety of biochemical and physiological effects.
作用機序
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide has been shown to activate large conductance calcium-activated potassium channels (BK channels) in a concentration-dependent manner. This leads to hyperpolarization of the cell membrane and a decrease in intracellular calcium levels. The activation of BK channels has been shown to have a variety of effects on cellular function, including vasodilation, smooth muscle relaxation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce vasodilation in a variety of tissues, including the coronary arteries, cerebral arteries, and renal arteries. It has also been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury. In addition, this compound has been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury.
実験室実験の利点と制限
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied, with a large body of literature available on its effects and mechanisms of action. However, this compound also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to study its effects in animal models. In addition, its effects can be highly dependent on the tissue and cell type being studied, which can make it difficult to generalize its effects across different systems.
将来の方向性
There are several future directions for research on N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide. One area of interest is the development of more potent and selective BK channel activators. Another area of interest is the investigation of this compound's effects on the immune system, particularly in the context of autoimmune diseases. Finally, there is interest in investigating the potential therapeutic applications of this compound in human diseases, particularly in the areas of cardiovascular disease and neuroprotection.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a variety of biochemical and physiological effects, including vasodilation, smooth muscle relaxation, and neuroprotection. While it has some limitations for lab experiments, it remains an important tool for investigating the role of BK channels in cellular function and for developing new therapies for human diseases.
合成法
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 4-(4-morpholinyl)benzoyl chloride to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on ion channels, including potassium channels and calcium-activated potassium channels. These effects have been investigated in a variety of tissues, including smooth muscle, cardiac muscle, and neurons.
特性
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-4-2-3-5-19(16)25-13-10-21-20(23)17-6-8-18(9-7-17)22-11-14-24-15-12-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCZYQRLJHNMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aR*)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5348878.png)
![N-isopropyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5348880.png)
![ethyl 4-{2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5348884.png)
![ethyl 4-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348894.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate](/img/structure/B5348895.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5348916.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5348918.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5348923.png)
![2-(4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5348929.png)


![1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5348966.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)
![(3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5348981.png)